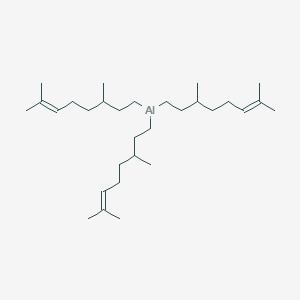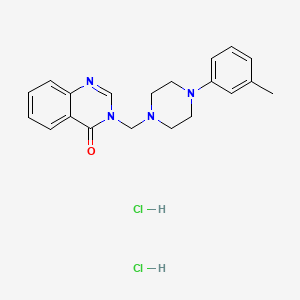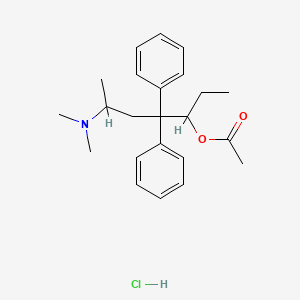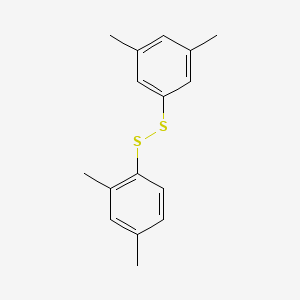
4-(4H-1,2,4-Triazol-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4H-1,2,4-Triazol-4-yl)morpholine is a heterocyclic compound with the molecular formula C6H10N4O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)morpholine typically involves the reaction of morpholine with 4H-1,2,4-triazole under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 4H-1,2,4-triazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4H-1,2,4-Triazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the morpholine or triazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-(4H-1,2,4-Triazol-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the morpholine ring can interact with biological membranes, potentially altering their properties and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar triazole ring but with a benzoic acid moiety.
1,2,4-Triazole: The parent compound of the triazole ring.
Morpholine: The parent compound of the morpholine ring
Uniqueness: 4-(4H-1,2,4-Triazol-4-yl)morpholine is unique due to its combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57634-67-0 |
|---|---|
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-(1,2,4-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-9(1)10-5-7-8-6-10/h5-6H,1-4H2 |
InChI-Schlüssel |
IHQOUXBCYBOOKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


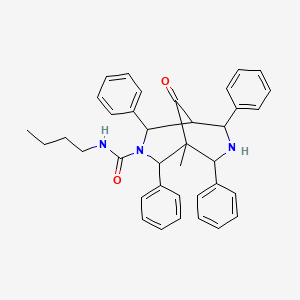
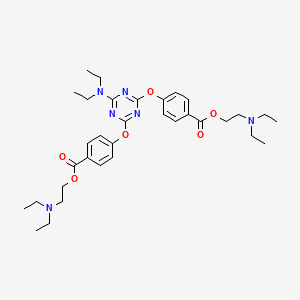
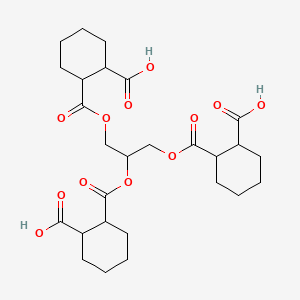
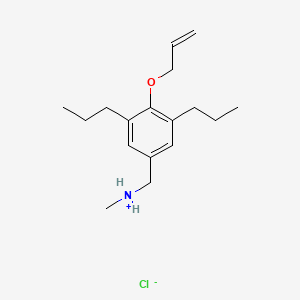
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

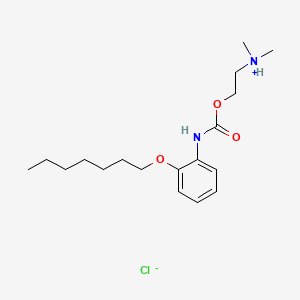
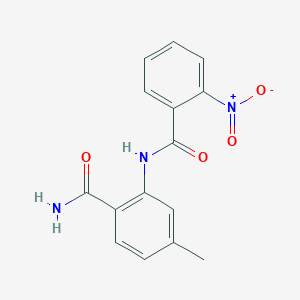
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
